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molecular formula C9H10ClN5 B1426999 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 851435-28-4

2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No. B1426999
M. Wt: 223.66 g/mol
InChI Key: CRJQXLOMFQRQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07579349B2

Procedure details

Solid sodium carbonate (1.2 g, 11.3 mmol) was added to a solution of 2,4-dichloro-6-methylpyrimidine (1.7 g, 10.3 mmol) and 5-amino-3-methyl-1H-pyrazole (1.0 g, 10.3 mmol) in dry ethanol (50 ml) and the mixture heated and stirred at 42° C. for 3 days. The mixture was allowed to cool, the insoluble material was removed by filtration and the filter pad washed with ethanol (10 ml). The volatiles were removed from the filtrate by evaporation, keeping the bath temperature below 40° C. The residue was immediately purified by chromatography on silica gel eluting with methanol/DCM (5:95 increasing in polarity to 20:80) to give the title compound (758 mg, 33%) as a white solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[Cl:7][C:8]1[N:13]=[C:12](Cl)[CH:11]=[C:10]([CH3:15])[N:9]=1.[NH2:16][C:17]1[NH:21][N:20]=[C:19]([CH3:22])[CH:18]=1>C(O)C>[Cl:7][C:8]1[N:13]=[C:12]([NH:16][C:17]2[CH:18]=[C:19]([CH3:22])[NH:20][N:21]=2)[CH:11]=[C:10]([CH3:15])[N:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=NN1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
stirred at 42° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
WASH
Type
WASH
Details
the filter pad washed with ethanol (10 ml)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed from the filtrate by evaporation
CUSTOM
Type
CUSTOM
Details
the bath temperature below 40° C
CUSTOM
Type
CUSTOM
Details
The residue was immediately purified by chromatography on silica gel eluting with methanol/DCM (5:95 increasing in polarity to 20:80)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)NC1=NNC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 758 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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